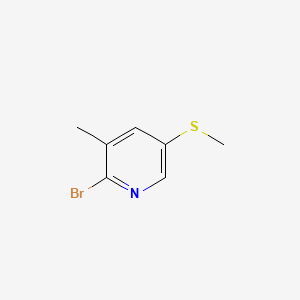

2-Bromo-3-methyl-5-(methylthio)pyridine

Description

2-Bromo-3-methyl-5-(methylthio)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2, a methyl group at position 3, and a methylthio (-SCH₃) group at position 5. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group enhances electron density on the pyridine ring, influencing reactivity and binding affinity in medicinal chemistry applications .

Propriétés

Formule moléculaire |

C7H8BrNS |

|---|---|

Poids moléculaire |

218.12 g/mol |

Nom IUPAC |

2-bromo-3-methyl-5-methylsulfanylpyridine |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |

Clé InChI |

DFVBVMMIDKOGMJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1Br)SC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-(methylthio)pyridine can be achieved through several methods. One common method involves the bromination of 3-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Bromo-3-methyl-5-(methylthio)pyridine may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include debrominated pyridines and reduced methylthio derivatives.

Applications De Recherche Scientifique

2-Bromo-3-methyl-5-(methylthio)pyridine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Bromo-3-methyl-5-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylthio group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also interact with cellular pathways, affecting various biochemical processes .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares 2-Bromo-3-methyl-5-(methylthio)pyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:

Key Comparative Analyses

Reactivity in Cross-Coupling Reactions

- Bromine vs. Chlorine : The bromine substituent in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogues (e.g., 2-Bromo-3-chloro-5-(methylthio)pyridine), due to weaker C-Br bonds .

- Methylthio vs. Methoxy : The methylthio group (-SCH₃) provides stronger electron-donating effects than methoxy (-OCH₃), stabilizing intermediates in palladium-catalyzed reactions .

Electronic and Steric Effects

- Formyl Group Impact : The aldehyde in 2-Bromo-5-formyl-3-methylpyridine increases electrophilicity at C5, making it reactive toward nucleophiles like amines or hydrazines, unlike the methylthio group in the target compound .

- Fluorine Substituents : 2-Fluoro-5-(methylthio)pyridine exhibits lower basicity and higher metabolic stability compared to brominated derivatives, advantageous in drug design .

Pharmaceutical Relevance

- Amino Derivatives: 5-Amino-3-bromo-2-methylpyridine’s NH₂ group facilitates interactions with biological targets (e.g., enzymes), contrasting with the methylthio group’s role in lipophilicity enhancement .

- Methylthio Group: The SCH₃ moiety in the target compound may improve membrane permeability in drug candidates, a property less pronounced in methoxy or chloro analogues .

Activité Biologique

2-Bromo-3-methyl-5-(methylthio)pyridine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

2-Bromo-3-methyl-5-(methylthio)pyridine has the molecular formula . Its unique structure, characterized by the presence of bromine and a methylthio group, contributes to its distinctive chemical behavior and biological activity. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that 2-Bromo-3-methyl-5-(methylthio)pyridine exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) reported at 0.21 μM . The compound's mechanism appears to involve interactions with bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of 2-Bromo-3-methyl-5-(methylthio)pyridine

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida spp. | Varies |

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against fungi such as those belonging to the genus Candida. The inhibition zones were significantly larger than those of solvent controls in various assays, indicating potent antifungal properties .

Synthesis Methods

The synthesis of 2-Bromo-3-methyl-5-(methylthio)pyridine can be achieved through several methods, including nucleophilic substitution reactions involving brominated precursors and thiomethylation processes. These synthetic routes are crucial for producing derivatives that may enhance biological activity.

Case Studies and Research Findings

- Antitumor Activity : A study investigated derivatives of pyridine compounds, including 2-Bromo-3-methyl-5-(methylthio)pyridine, for their antitumor effects. Preliminary bioassays indicated that certain derivatives exhibited good antitumor activity against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding interactions of 2-Bromo-3-methyl-5-(methylthio)pyridine with key biological targets like DNA gyrase. These studies revealed strong binding energies and multiple hydrogen bonds with critical amino acids in the active site, suggesting a robust mechanism for its antibacterial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.